molecular formula C19H34O3 B14614211 Methyl (12R)-12-hydroxyoctadec-9-ynoate CAS No. 59959-32-9

Methyl (12R)-12-hydroxyoctadec-9-ynoate

Cat. No.: B14614211
CAS No.: 59959-32-9
M. Wt: 310.5 g/mol
InChI Key: IZCLGPZFWADXHQ-GOSISDBHSA-N
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Description

Methyl (12R)-12-hydroxyoctadec-9-ynoate is a chemical compound that belongs to the class of esters It is characterized by a hydroxyl group at the 12th position and a triple bond between the 9th and 10th carbon atoms in an 18-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (12R)-12-hydroxyoctadec-9-ynoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 12-hydroxyoctadec-9-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl (12R)-12-hydroxyoctadec-9-ynoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 12-oxo-octadec-9-ynoate.

    Reduction: Formation of Methyl (12R)-12-hydroxyoctadec-9-ene or Methyl (12R)-12-hydroxyoctadecanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (12R)-12-hydroxyoctadec-9-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (12R)-12-hydroxyoctadec-9-ynoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The hydroxyl group and the triple bond can participate in various biochemical reactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Methyl (12R)-12-hydroxyoctadec-9-ynoate can be compared with other esters such as:

    Methyl oleate: Similar in structure but lacks the hydroxyl group and triple bond.

    Methyl linoleate: Contains multiple double bonds but no hydroxyl group.

    Methyl stearate: Saturated ester without any double or triple bonds.

The unique features of this compound, such as the hydroxyl group and the triple bond, make it distinct and potentially more versatile in various applications .

Properties

CAS No.

59959-32-9

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (12R)-12-hydroxyoctadec-9-ynoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1

InChI Key

IZCLGPZFWADXHQ-GOSISDBHSA-N

Isomeric SMILES

CCCCCC[C@H](CC#CCCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCCC(CC#CCCCCCCCC(=O)OC)O

Origin of Product

United States

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